1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both nitro and furan groups in the molecule contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine typically involves multiple steps, starting from readily available precursorsThe nitration can be achieved using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran intermediate is then reacted with an appropriate guanidine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitrofurans with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains.
Medicine: Potential use as an antibacterial or antifungal agent due to its ability to disrupt microbial cell functions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine involves the interaction of its nitro and furan groups with biological targets. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. The furan ring can interact with enzymes and other proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-nitrofuran derivatives: Similar in structure but with different substitution patterns on the furan ring.
Nitroimidazoles: Another class of nitro-containing heterocycles with antimicrobial activity.
Nitrobenzene derivatives: Compounds with a nitro group attached to a benzene ring, exhibiting different reactivity and biological activity.
Uniqueness
1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine is unique due to the combination of its nitro and furan groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N6O5 |
---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine |
InChI |
InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-4-5-11(23-10)8-2-1-3-9(6-8)17(19)20/h1-7H,(H3,13,15,16) |
InChI Key |
RODAAYVFYDKHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.